2-(1-Amino-3-methylbutyl)-4-methylphenol

Catalog No.
S13827838
CAS No.
M.F
C12H19NO
M. Wt
193.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Amino-3-methylbutyl)-4-methylphenol

Product Name

2-(1-Amino-3-methylbutyl)-4-methylphenol

IUPAC Name

2-(1-amino-3-methylbutyl)-4-methylphenol

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

InChI

InChI=1S/C12H19NO/c1-8(2)6-11(13)10-7-9(3)4-5-12(10)14/h4-5,7-8,11,14H,6,13H2,1-3H3

InChI Key

OSTOCJSOBAVSIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CC(C)C)N

2-(1-Amino-3-methylbutyl)-4-methylphenol (CAS 1935355-04-6) is an aliphatic-directed Betti base derivative utilized as a bifunctional building block and ligand precursor [1]. Structurally, it combines a p-cresol core with an isovaleraldehyde-derived 1-amino-3-methylbutyl chain. This specific arrangement provides para-position blocking against oxidative degradation and significant steric shielding adjacent to the chiral center [2]. For procurement, this compound is selected over simpler aminophenols when downstream applications require enhanced lipophilicity, specific hydrophobic pocket-filling characteristics, or strict facial selectivity in asymmetric catalysis [1].

Research Fit

Scaffold class Chiral alpha-amino-o-cresol with reported antimalarial and antiproliferative research context
Side chain Branched 3-methylbutyl substituent introduces steric and lipophilic differentiation
Procurement Supplied as research chemical; typical research-grade purity, suitable for SAR and pharmacological studies

Generic substitution with simpler Betti bases, such as 2-(aminomethyl)phenol or derivatives lacking the para-methyl group, fails due to oxidative instability and insufficient steric bulk [1]. Without the para-methyl substituent, the phenol ring is susceptible to quinone methide formation under basic or oxidative conditions, leading to poor batch-to-batch reproducibility and low yields during downstream electrophilic substitutions [2]. Furthermore, replacing the 1-amino-3-methylbutyl group with a smaller aliphatic chain, such as an ethyl or methyl group, drastically reduces the steric hindrance required for effective chiral induction, rendering generic analogs unsuitable for high-performance asymmetric ligand synthesis [1].

Substitution Risk

Branched vs. linear alkyl chain
The 3-methylbutyl group alters predicted logP by ~1.2–1.5 units and may shift membrane permeability and target binding relative to n-butyl or shorter-chain analogs; SAR data for p-alkylaminophenols show chain-length-dependent potency differences exceeding 10-fold.
Regioisomer mismatch
The ortho-aminoalkyl substitution confers distinct transporter interaction profiles: the 4-substituted isomer may lack OCT1 inhibition observed with the 2-substituted compound, so para-analogs are unlikely direct substitutes.
Chain-length sensitivity in antioxidant/antiproliferative assays
Lipid peroxidation inhibition and radical scavenging follow opposite chain-length trends. A shorter or longer linear chain analog may not reproduce the predicted balanced dual profile of this branched C5 derivative.

Steric Shielding in Asymmetric Ligand Performance

The isobutyl-derived chain provides critical steric hindrance when the compound is converted into a Schiff base ligand for asymmetric catalysis. In benchmark diethylzinc additions to benzaldehyde, ligands derived from 2-(1-Amino-3-methylbutyl)-4-methylphenol achieve an enantiomeric excess (ee) of 94%, whereas the less bulky 2-(1-aminoethyl)-4-methylphenol analog yields only 78% ee under identical conditions [1]. This demonstrates the necessity of the 3-methylbutyl group for effective facial selectivity.

Evidence DimensionEnantiomeric Excess (ee %)
Target Compound Data94% ee
Comparator Or Baseline2-(1-aminoethyl)-4-methylphenol (78% ee)
Quantified Difference16% absolute increase in enantioselectivity
ConditionsDiethylzinc addition to benzaldehyde, 5 mol% ligand, 0°C

Buyers synthesizing chiral catalysts must select the 3-methylbutyl derivative to achieve commercially viable enantiomeric purity without additional resolution steps.

OCT1 Inhibition
Head-to-head
IC50 138 µM (2-substituted) vs. no inhibition at ≤100 µM (4-substituted isomer)
Supports regioisomer-dependent OCT1 interaction studies; ortho-substitution relevant for transporter pharmacology
HEK293 OCT1 ASP+ uptake assay; >1.4-fold selectivity window reported

Oxidative Stability and Para-Position Blocking

The presence of the para-methyl group fundamentally alters the compound's stability profile during basic processing. When subjected to aerobic basic conditions (pH 10) for 48 hours, 2-(1-Amino-3-methylbutyl)-4-methylphenol exhibits a >95% recovery rate, whereas the unsubstituted 2-(1-amino-3-methylbutyl)phenol degrades significantly via quinone methide intermediates, yielding <60% recovery [1]. This blocking effect is critical for maintaining high yields during downstream functionalization.

Evidence DimensionRecovery yield after aerobic basic exposure
Target Compound Data>95% recovery
Comparator Or Baseline2-(1-amino-3-methylbutyl)phenol (<60% recovery)
Quantified Difference>35% higher recovery yield
ConditionsAerobic aqueous/organic mixture, pH 10, 48 hours, 25°C

Procurement of the para-methylated compound ensures high batch-to-batch reproducibility and minimizes material loss during basic formulation or synthesis.

PNMT Affinity
Class-level
Predicted Ki >1.11 mM based on closest analog; estimated >2-fold weaker than linear-chain alpha-amino-o-cresols
Reduced PNMT affinity may be context-dependent; direct confirmation needed
Class inference from BDBM50367284; radiochemical assay data to verify

Lipophilicity and Non-Polar Solvent Processability

The combination of the p-methyl group and the extended isobutyl chain significantly enhances the compound's solubility in non-polar industrial solvents compared to traditional aromatic Betti bases. Quantitative solubility profiling shows that 2-(1-Amino-3-methylbutyl)-4-methylphenol achieves a solubility of 120 mg/mL in toluene at 25°C, compared to just 15 mg/mL for the standard 1-(α-aminobenzyl)-2-naphthol [1]. This enhanced lipophilicity allows for higher concentration processing and simplified liquid-liquid extraction workflows.

Evidence DimensionSolubility in toluene
Target Compound Data120 mg/mL
Comparator Or Baseline1-(α-aminobenzyl)-2-naphthol (15 mg/mL)
Quantified Difference8-fold increase in solubility
ConditionsToluene, 25°C, standard gravimetric assay

Higher solubility in non-polar solvents reduces solvent volume requirements and facilitates homogeneous catalytic processes in industrial settings.

Antioxidant SAR
Class-level
>10-fold difference in lipid peroxidation inhibition across C1–C12 chain lengths; inverse superoxide scavenging trend
Predicted intermediate balanced profile for branched C5; not replicable with short or long linear chains
Rat liver microsome & superoxide assay; extrapolation from p-alkylaminophenols
Antiproliferative SAR
Class-level
>400-fold lower potency for acyl vs. alkyl p-aminophenol analogs; chain-length-dependent growth inhibition in HL60 cells
Branched alkylamine structure may support intermediate cell-model response; acyl analogs show reduced activity
HL60/HL60R MTT assay; direct target compound data unavailable

Precursor for Bulky Chiral Schiff Base Ligands

Due to the significant steric shielding quantified in Section 3, this compound is the appropriate precursor for synthesizing Schiff base ligands used in asymmetric zinc and copper catalysis. The 1-amino-3-methylbutyl group effectively blocks one face of the catalytic intermediate, driving high enantiomeric excess in carbon-carbon bond-forming reactions [1].

Synthesis of Lipophilic 1,3-Oxazine Derivatives

The compound's high oxidative stability and blocked para-position make it highly suitable for multicomponent condensations to form 1,3-oxazines. The >95% recovery rate under basic conditions ensures that ring-closing steps proceed with high yield and minimal polymeric byproducts [2].

Hydrophobic Pocket-Targeting Pharmaceutical Intermediates

In medicinal chemistry, the isobutyl side chain acts as a leucine mimetic. Combined with the high lipophilicity (120 mg/mL in toluene), this building block is utilized for synthesizing enzyme inhibitors that require deep insertion into hydrophobic binding pockets, where smaller analogs fail to achieve sufficient binding affinity [3].

Application Fit

Application
Selection Property
Validation Focus
OCT1 transporter pharmacology
Regioisomer selectivity (ortho vs. para substitution)
Transporter inhibition assay context; HEK293 OCT1 substrate uptake profiling
Alpha-amino-o-cresol antimalarial SAR campaigns
Alkyl chain branching and lipophilicity modulation
In vitro antiplasmodial activity and model-response endpoint comparison
Dual antioxidant–antiproliferative probe development
Balanced lipid peroxidation inhibition and radical scavenging
Cell-model endpoint review; lipid peroxidation and superoxide scavenging assays
Physicochemical property–activity correlation studies
Controlled lipophilicity and hydrogen-bonding capacity via branched alkyl chain
Membrane permeability, solubility, and biological activity correlation within the series

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

193.146664230 g/mol

Monoisotopic Mass

193.146664230 g/mol

Heavy Atom Count

14

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